2,2-Difluoro-2-(2-fluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring, making it a highly reactive and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with difluorocarbene precursors. One common method includes the use of difluoromethylating agents such as trimethylsilyl difluoromethyl sulfone under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized temperature and pressure conditions are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.
Common Reagents and Conditions:
Substitution: Typical reagents include alkali metal fluorides and tetrabutylammonium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution: Formation of substituted nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in various applications .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile
- Difluoro(trimethylsilyl)acetonitrile
Comparison: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is unique due to the position of the fluorine atoms on the phenyl ring, which influences its reactivity and stability. Compared to its analogs, this compound exhibits distinct chemical behavior, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H4F3N |
---|---|
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
2,2-difluoro-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H |
InChI-Schlüssel |
YNDXGFAYAOCVJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C#N)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.